4-Phenylamino-chromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WL-126559 involves the incorporation of various biphenyl moieties, amino acid side chains, and sulfonamides onto a thiazolidine-2,4-dione core . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to yield the desired product with high purity and yield.
Industrial Production Methods
Industrial production of WL-126559 typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
WL-126559 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the side chains of WL-126559.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of WL-126559 with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
WL-126559 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of thiazolidine-2,4-dione derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating cancers that overexpress Bcl-2 and Mcl-1 proteins.
Industry: WL-126559 is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
WL-126559 exerts its effects by inhibiting the Bcl-2 and Mcl-1 proteins, which are involved in the regulation of apoptosis. By binding to these proteins, WL-126559 prevents them from inhibiting the apoptotic pathways, thereby promoting cell death in cancer cells . This mechanism makes it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
WL-126559 stands out due to its dual inhibitory action on both Bcl-2 and Mcl-1 proteins, whereas other compounds may target only one of these proteins. This dual action enhances its potential efficacy in treating cancers that rely on both proteins for survival .
Biological Activity
4-Phenylamino-chromen-2-one, a compound belonging to the class of chromones, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by its chromone backbone with a phenylamino group at the 4-position. Its chemical formula is C15H11N1O2. The compound's structure plays a crucial role in its biological activity, influencing interactions with various biological targets.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of this compound against various pathogens.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
A study highlighted that the compound exhibited significant antifungal activity against Candida albicans, with an MIC of 16 µg/mL, demonstrating its potential as an antifungal agent . Additionally, it showed varying effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests.
Table 2: Antioxidant Activity Assays
Assay Type | IC50 Value (µg/mL) | Reference |
---|---|---|
DPPH Radical Scavenging | 25 µg/mL | |
ABTS Radical Scavenging | 30 µg/mL |
The results indicate that the compound possesses significant radical scavenging activity, with IC50 values of 25 µg/mL for DPPH and 30 µg/mL for ABTS assays . This suggests that it can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.
Anticancer Activity
Recent research has explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Table 3: Anticancer Activity Against Different Cell Lines
The compound exhibited significant cytotoxicity against MCF-7 and HeLa cell lines, with IC50 values of 12 µM and 10 µM, respectively . These findings suggest that it may serve as a potential lead compound in cancer therapeutics.
Case Studies
A notable case study investigated the effects of this compound on human cancer cell lines. The study reported that treatment with this compound led to apoptosis in cancer cells through the activation of caspase pathways. The mechanistic insights provided by this research highlight its potential as an anticancer agent .
Properties
CAS No. |
4812-86-6 |
---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-anilinochromen-2-one |
InChI |
InChI=1S/C15H11NO2/c17-15-10-13(16-11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-15/h1-10,16H |
InChI Key |
BOHONKNXXMHSHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
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